Huperzine C
Overview
Description
Huperzine C is a naturally occurring alkaloid belonging to the Lycopodium alkaloids family. It is derived from the plant Huperzia serrata, which is traditionally used in Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
Huperzine C, also known as Huperzine A, is a purified alkaloid compound extracted from a club moss called Huperzia serrata . The primary target of this compound is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the cholinergic system, which is involved in numerous functions in the body, including muscle movement, learning, memory, and attention .
Mode of Action
This compound acts as a potent, reversible, and blood-brain barrier permeable acetylcholinesterase inhibitor . By inhibiting AChE, this compound increases the levels of acetylcholine in the brain . Acetylcholine is a neurotransmitter that plays a key role in memory and cognition. Therefore, by increasing acetylcholine levels, this compound may enhance cognitive function .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the cholinergic system, where it inhibits AChE and increases acetylcholine levels . This can lead to enhanced cognitive function. Additionally, this compound has been reported to have both cholinergic and non-cholinergic effects on Alzheimer’s disease (AD) with significant neuroprotective properties . It also affects the amyloid beta (Aβ) pathway, which is implicated in the pathogenesis of AD .
Pharmacokinetics
Following oral administration, this compound appears in the plasma within 5-10 minutes and reaches peak concentrations (Cmax) of 2.59±0.37 ng/ml at 58.33±3.89 minutes (Tmax) . The pharmacokinetics of this compound conform to a two-compartmental open model . The mean values of the absorption half-life (T1/2ka) and the elimination half-life (T1/2ke) are 21.13±7.28 minutes and 716.25±130.18 minutes, respectively . This indicates a biphasic profile with rapid distribution followed by a slower elimination rate .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to have neuroprotective effects, particularly in the context of neurodegenerative diseases like AD . It can reduce neuronal impairment and neuroinflammation . Moreover, it has been shown to decrease the levels of hyperphosphorylated tau protein in both the cortex and the hippocampus, indicating that this compound has activity beyond a reduction in cholinergic modulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is derived from the club moss Huperzia serrata, which has been effectively used in treating several disorders in traditional Chinese medicine
Biochemical Analysis
Biochemical Properties
Huperzine C interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve signal transmission . The inhibition of AChE by this compound can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing nerve signal transmission .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an AChE inhibitor. By inhibiting AChE, this compound can influence cell function by modulating cholinergic signaling pathways . This can have an impact on various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with AChE. As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This leads to an increase in acetylcholine levels, which can influence various cellular processes, including gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant effect on cortical inhibition 90 minutes after traumatic brain injury in rats
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. For instance, low doses of Huperzine A, a compound similar to this compound, have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, and enhance neuroprotection in various animal models . The specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
As an AChE inhibitor, it is likely involved in the cholinergic signaling pathway
Transport and Distribution
This compound is known to bind with Human Serum Albumin (HSA), which is the most abundant protein in plasma and the main modulator of fluid distribution between body compartments . This suggests that this compound may be transported and distributed within cells and tissues via binding to proteins such as HSA .
Subcellular Localization
Given its role as an AChE inhibitor, it is likely that this compound is localized in the synaptic cleft where AChE is found
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Huperzine C involves several steps, starting from the precursor huperzine B. The transformation of huperzine B to this compound is catalyzed by the enzyme Pt 2OGD-1, which cleaves a C–N bond and a C–C bond, resulting in the opening of the piperidine ring and the loss of a carbon atom . The subsequent isomerization of this compound to huperzine A is catalyzed by the enzyme Pt 2OGD-2 .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of huperzine B from Huperzia serrata, followed by enzymatic conversion to this compound. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Huperzine C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, potentially enhancing its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with potential therapeutic applications.
Scientific Research Applications
Chemistry: Huperzine C serves as a valuable intermediate in the synthesis of other bioactive compounds.
Biology: It is used in research to study its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: this compound is investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s disease. It has shown promise in improving cognitive function and memory.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Huperzine A: Another alkaloid from Huperzia serrata, known for its potent acetylcholinesterase inhibitory activity.
Huperzine B: The precursor to huperzine C, also exhibiting acetylcholinesterase inhibitory properties.
Huperzine O: A derivative with potential neuroprotective effects.
Huperzine Q: Another related compound with similar biological activities.
Uniqueness: this compound is unique due to its specific enzymatic conversion from huperzine B and its distinct chemical structure. Its potential therapeutic applications and bioactive properties make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
IUPAC Name |
(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGRHSRWTILCID-FIXISWKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147416-32-8 | |
Record name | hupC protein, Bacteria | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Huperzine C compare to other Huperzine alkaloids, like Huperzine A and B?
A2: While the provided abstracts don't delve into the specific spectroscopic details of this compound, they highlight a key structural difference compared to Huperzine A and B. [] These latter two alkaloids possess four interconnected six-membered rings, while this compound, similar to Huperzine D, is categorized as a piperidine ring cleavage product. This structural distinction likely influences the biological activity and potential applications of this compound.
Q2: Has this compound demonstrated any notable biological activities, particularly compared to other Huperzine alkaloids?
A3: While Huperzine A is well-known for its potent acetylcholinesterase inhibitory activity, the provided research indicates that this compound might have limited activity in this regard. [] A study focusing on alkaloids from Lycopodiastrum casuarinoides found that compounds like Huperzine B and Lycoparin C exhibited significant acetylcholinesterase inhibitory activity, but this compound was not among the most active compounds. [] This suggests that further research is needed to fully elucidate the pharmacological potential of this compound and explore its potential applications.
Q3: What analytical methods are commonly employed for the detection and quantification of this compound in plant material?
A4: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a widely utilized technique for analyzing Huperzine alkaloids, including this compound. [, ] This method allows for the simultaneous determination of multiple Huperzine alkaloids in complex plant extracts. Ultra-performance liquid chromatography (UPLC) coupled with PDA or tandem quadrupole time-of-flight mass spectrometry (Q/TOF-MS) provides enhanced separation and sensitivity for quantifying these alkaloids. [] These techniques are crucial for quality control and standardization of herbal preparations containing this compound.
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